Ethyl-2-indoloyl-acetate
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Overview
Description
Ethyl-2-indoloyl-acetate is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2-indoloyl-acetate typically involves the Fischer indole synthesis, which is a classic method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are ethyl acetate and phenylhydrazine, which react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl-2-indoloyl-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Ethyl-2-indoloyl-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl-2-indoloyl-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes. For example, they can modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Comparison: Ethyl-2-indoloyl-acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,2,8H2,1H3 |
InChI Key |
OLBXRMZOUKRCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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